Ethyl 2-hydroxy-3-methylbutanoate
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Description
Ethyl 2-hydroxyisovalerate is a carboxylic ester.
Scientific Research Applications
1. Wine Analysis and Sensory Evaluation
Ethyl 2-hydroxy-3-methylbutanoate has been identified as a potential marker of lactic acid bacteria esterase activity in wines. Its enantiomers were quantitated in various wines, revealing the predominant presence of the R enantiomer. However, it was found that the concentrations of this compound in wines are considerably below the detection threshold, suggesting no direct effect on fruity aroma modulation in red wine (Gammacurta et al., 2018).
2. Chemo-enzymatic Synthesis
Ethyl 2-hydroxy-3-methylbutanoate is involved in the chemo-enzymatic synthesis of compounds with a quarternary chiral center. This synthesis is significant for producing compounds related to furaquinocin D, a compound with a quarternary chiral center and an adjacent secondary alcohol (Akeboshi et al., 1998).
3. Bacterial Reduction
This compound is also a product of bacterial reduction. Various bacterial strains have been examined for their ability to convert ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate, demonstrating the potential for biocatalytic production of this compound (Miya et al., 1996).
4. Pyrolysis Kinetics
The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, a closely related compound, have been studied, providing insights into its behavior under high temperature conditions, relevant in industrial processes (Dominguez et al., 1996).
5. Ester Formation in Red Wine
The formation of substituted esters, including ethyl 2-hydroxy-3-methylbutanoate, in red wine has been studied, contributing to the understanding of wine aging and flavor development (Lytra et al., 2017).
properties
IUPAC Name |
ethyl 2-hydroxy-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRVEUZYBVGCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947282 |
Source
|
Record name | Ethyl 2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-3-methylbutanoate | |
CAS RN |
2441-06-7 |
Source
|
Record name | Ethyl 2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-hydroxy-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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